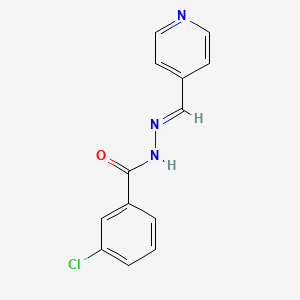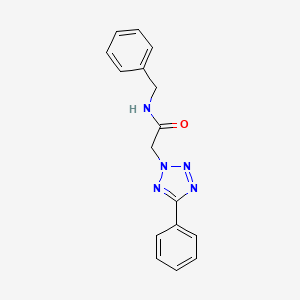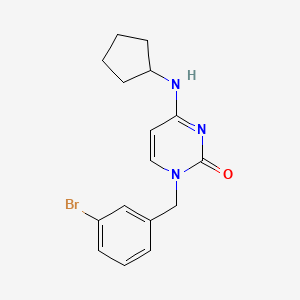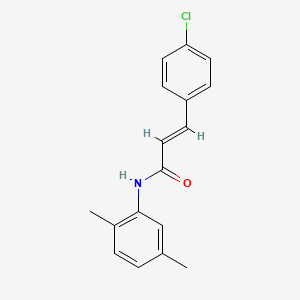![molecular formula C36H35BrN6O5 B5558059 5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of triazole derivatives can include reactions starting from basic precursors undergoing condensation with hydrazine hydrate, followed by treatment with aromatic aldehydes to form arylidene hydrazides. Such processes highlight the intricate steps involved in creating compounds with specific functional groups and structural frameworks (Bekircan et al., 2008).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the chemical behavior of a compound. Techniques like NMR and X-ray crystallography are commonly used for this purpose. For example, the determination of structure through single-crystal X-ray diffraction provides insights into the molecular arrangement and geometry, essential for predicting intermolecular interactions and reactivity (Kariuki et al., 2022).
Chemical Reactions and Properties
The chemical properties of a compound are influenced by its functional groups and molecular structure. Reactivity towards specific reagents can lead to the formation of new compounds, demonstrating the versatile nature of organic synthesis. For instance, the reaction with bromine or lithium exchange in triazole derivatives illustrates the potential for generating a wide array of products with varied biological activities (Iddon & Nicholas, 1996).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are closely tied to their molecular configuration. Understanding these properties is vital for applications in material science and pharmaceuticals. Crystal structure analysis, in particular, provides detailed information on the spatial arrangement of atoms within a compound, which is crucial for predicting its physical characteristics and interactions with other molecules (Ding et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
A study by Bekircan et al. (2008) focused on the synthesis of derivatives similar to the compound and evaluated their anticancer activity against various cancer types. This research highlights the potential of such compounds in developing anticancer treatments [Bekircan et al., 2008].
π-Hole Tetrel Bonding Interactions
Ahmed et al. (2020) conducted research on triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions. These interactions were analyzed through various computational methods, underlining the significance of the compound's structure in chemical interactions [Ahmed et al., 2020].
Antimicrobial Activities
Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives, including structures similar to the compound in focus. They screened these compounds for antimicrobial activities, indicating the potential use of such compounds in developing new antimicrobial agents [Bektaş et al., 2010].
Reactions of Phthalimidin-2-ylacetic Acid Derivatives
Scartoni et al. (1979) explored the reactions of phthalimidin-2-ylacetic acid derivatives, leading to the formation of various heterocyclic compounds. This research demonstrates the compound's versatility in synthesizing a range of chemical structures [Scartoni et al., 1979].
Radical Scavenging Activity
Li et al. (2012) isolated new nitrogen-containing bromophenols, which are structurally related to the compound . These bromophenols showed potent scavenging activity against radicals, suggesting the compound's potential in developing antioxidants [Li et al., 2012].
Propiedades
IUPAC Name |
5-(3-bromophenyl)-3-[2-[(7E)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35BrN6O5/c1-3-47-27-15-11-22(12-16-27)19-24-7-5-10-29-31(24)39-43(33(29)23-13-17-28(18-14-23)48-4-2)30(44)21-41-34-32(38-40-41)35(45)42(36(34)46)26-9-6-8-25(37)20-26/h6,8-9,11-20,29,32-34H,3-5,7,10,21H2,1-2H3/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYUNPXAKQEGAG-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)Br)N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)Br)N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35BrN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)


![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)
![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)


![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)

